(2E)-3-(4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide
Description
(2E)-3-(4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide is a synthetic small molecule featuring a conjugated enamide backbone. Its structure comprises:
Properties
IUPAC Name |
(E)-3-(4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-2-14-28-18-8-3-16(4-9-18)5-12-20(25)23-17-6-10-19(11-7-17)30(26,27)24-21-22-13-15-29-21/h3-13,15H,2,14H2,1H3,(H,22,24)(H,23,25)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBQMXUYVOUCQG-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the propoxyphenyl and thiazolylsulfamoylphenyl intermediates, followed by their coupling through a condensation reaction to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(2E)-3-(4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Sulfamoyl-Linked Heterocycles
The sulfamoyl-linked heterocyclic moiety is a critical pharmacophore in several analogs. Key examples include:
Key Observations :
- Heterocyclic Diversity: The thiazole group in the target compound distinguishes it from pyrimidine-based analogs (e.g., ) and morpholine/piperazine-containing derivatives (e.g., ). Thiazoles are known for their electron-rich sulfur and nitrogen atoms, which enhance binding to biological targets via hydrogen bonding or π-π interactions.
- Substituent Effects : The 4-propoxyphenyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like chlorophenyl () or morpholinylphenyl (). This may influence membrane permeability and target engagement.
Biological Activity
The compound (2E)-3-(4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide is a member of the thiazole heterocycle family, which has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a complex structure that integrates a thiazole ring and a propoxyphenyl moiety. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3S |
| SMILES | CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)OC(=O)C)/SC3=N2 |
| InChI Key | LGWHNROWYQYCNQ-CPNJWEJPSA-N |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various N-aryl-3-phenylprop-2-enamides , including derivatives of this compound, reported promising antiplasmodial activity against Plasmodium falciparum. The IC50 values for these compounds ranged from 2.0 to 4.3 µM, indicating comparable efficacy to chloroquine, a standard antimalarial drug .
Cytotoxicity Assessment
In vitro cytotoxicity studies conducted on THP1-Blue™NF-κB cells revealed that the tested compounds did not exhibit significant cytotoxic effects up to 20 µM. This suggests that these compounds could serve as selective agents against malaria without adversely affecting human cells .
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds is influenced by various structural features. The presence of electronegative substituents at the para position of the phenyl moiety significantly enhances their antifungal and antiplasmodial activities. For instance, compounds with fluorine or chlorine substitutions displayed increased potency due to augmented electron density .
Research Findings and Case Studies
- Antiplasmodial Activity : A series of thiazole derivatives were synthesized and tested for their ability to inhibit Plasmodium growth. The most active compound demonstrated an IC50 value of 0.58 µM, showcasing the potential of thiazole derivatives in malaria treatment .
- Antifungal Activity : In another study focusing on thiazole imines, two specific compounds exhibited notable antifungal properties against Candida albicans and Candida parapsilosis, with MIC values comparable to established antifungal agents like ketoconazole .
Q & A
Q. What are the recommended synthetic routes for preparing (2E)-3-(4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide?
The synthesis typically involves multi-step organic reactions:
Prop-2-enamide backbone formation : Condensation of an acyl chloride with an amine precursor under controlled pH (e.g., using triethylamine as a base) .
Sulfamoyl-thiazole coupling : Reaction of the sulfamoylphenyl intermediate with 2-aminothiazole derivatives via nucleophilic substitution, requiring anhydrous conditions and catalysts like DMAP .
Purification : Column chromatography with gradients of ethyl acetate/hexane (60:40 to 80:20) to isolate the final product .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry (e.g., E-configuration of the enamide double bond) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and detect impurities .
- Infrared Spectroscopy (IR) : Identification of key functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What functional groups in this compound contribute to its biological activity?
- Thiazole-sulfonamide moiety : Enhances binding to enzymes like carbonic anhydrase via sulfonamide-Zn interactions .
- Prop-2-enamide backbone : Provides rigidity for target engagement and π-π stacking with aromatic residues in proteins .
- 4-propoxyphenyl group : Modulates lipophilicity, influencing membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Maintain 0–5°C during acylation to minimize side reactions .
- Solvent selection : Use DMF for coupling reactions to enhance solubility of polar intermediates .
- Catalyst optimization : Pd/C (10% wt) for hydrogenation steps, achieving >90% conversion .
Q. Table 1: Reaction Optimization Parameters
| Step | Optimal Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Acylation | 0–5°C, EtN base | 15% | |
| Thiazole coupling | DMF, 60°C, DMAP catalyst | 20% | |
| Purification | Ethyl acetate/hexane | 95% purity |
Q. How can contradictions in reported biological activity data be resolved?
- Target validation : Use CRISPR-edited cell lines to confirm specificity for hypothesized targets (e.g., kinases or proteases) .
- Dose-response studies : Establish EC/IC curves across multiple assays (e.g., fluorescence polarization vs. SPR) .
- Structural analogs : Compare activity with derivatives lacking the thiazole-sulfonamide group to isolate pharmacophore contributions .
Q. What computational methods are suitable for studying structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina to predict binding poses with targets like COX-2 or EGFR .
- Molecular dynamics (MD) : GROMACS simulations to assess stability of ligand-target complexes over 100 ns .
- QSAR modeling : Use MOE descriptors (e.g., LogP, polar surface area) to correlate substituent effects with activity .
Q. Table 2: Key Structural Features and Biological Correlations
Q. How can researchers validate the compound’s mechanism of action in cellular models?
- Gene expression profiling : RNA-seq to identify pathways modulated by treatment (e.g., apoptosis or inflammation) .
- Protein pull-down assays : Biotinylated probes to isolate target proteins from lysates .
- Kinase inhibition profiling : Broad-spectrum kinase assays (e.g., KinomeScan) to identify off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
